molecular formula C11H16N2O B3107962 Phenol, 4-(4-methyl-1-piperazinyl)- CAS No. 163210-63-7

Phenol, 4-(4-methyl-1-piperazinyl)-

Cat. No.: B3107962
CAS No.: 163210-63-7
M. Wt: 192.26 g/mol
InChI Key: RWDJMTACZOUIAI-UHFFFAOYSA-N
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Description

Phenol, 4-(4-methyl-1-piperazinyl)-: is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is characterized by the presence of a phenol group substituted with a 4-methyl-1-piperazinyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Phenol, 4-(4-methyl-1-piperazinyl)- is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(4-methyl-1-piperazinyl)- typically involves the reaction of phenol with 4-methyl-1-piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Phenol, 4-(4-methyl-1-piperazinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Phenol, 4-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Phenol, 4-(4-methyl-1-piperazinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJMTACZOUIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301910
Record name 4-(4-Methyl-1-piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-63-7
Record name 4-(4-Methyl-1-piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163210-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-1-piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

diacetoxypalladium (0.039 g, 0.17 mmol) was added in one portion to 4-bromophenol (3 g, 17.34 mmol) and 1-methylpiperazine (2.308 mL, 20.81 mmol) in toluene (87 mL) at 25°C under nitrogen. To this was added toluene (87 mL) then a solution of 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (0.123 mL, 0.35 mmol) in Toluene (1 mL) and finally 1M LITHIUM BIS(TRIMETHYLSILYL)AMIDE (39.9 mL, 39.88 mmol) in THF was added dropwise over 1 minute. The resulting mixture was stirred at 80 °C for 18 hours. The reaction was allowed to cool to room temperature, SiO2 (23g) was added and evaporated to dryness. The crude product was purified by flash silica chromatography (120g), elution gradient 0 to 10% MeOH in EtOAc. Pure fractions were evaporated to dryness to afford 4-(4-methylpiperazin-1-yl)phenol (1.700 g, 51.0 %) as a beige solid.
Quantity
0.0399 mol
Type
reagent
Reaction Step One
Quantity
0.087 L
Type
solvent
Reaction Step Two
Quantity
0.0208 mol
Type
reactant
Reaction Step Three
Quantity
0.0173 mol
Type
reactant
Reaction Step Four
Quantity
0.000347 mol
Type
catalyst
Reaction Step Five
Quantity
0.000173 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(piperazin-1-yl)phenol 2 g (11.24 mmol) and formaldehyde 4.5 ml (37% in water, 56 mmol) were suspended in a mixture of THF/AcOH 5/1 and stirred at room temperature. After 30 minutes, sodium triacetoxyborohydride 4.7 g (22.5 mmol) was added portion-wise. The reaction was let stir a few hours and evaporated down. The crude was purified on silica gel with ethyl acetate/ethanol/NH3 7 N in methanol 8/2/0.2 to give 2.3 g of pink solid as a free base. LC/MS (254 nm) HPLC method 2 Rt 2.4 min. 1H NMR (401 MHz, DMSO-d6) δ 8.78 (s, 1H), 6.71-6.84 (m, 2H), 6.56-6.69 (m, 2H), 2.85-3.03 (m, 4H), 2.46 (br. s., 4H), 2.23 (s, 3H). HRMS (ESI) calcd for C11H16N2O [M+H]+ 193.1336 Found 193.1328.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
THF AcOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Compound 82A was prepared in a similar manner to the synthesis of compound 62A by substituting compound 42C and phenylpiperazine with paraformahyde and 4-(piperazin-1-yl)phenol, respectively: 1H NMR (DMSO-d6): δ 6.74-6.78 (m, 2H), 6.61-6.65 (m, 2H), 2.93-2.95 (m, 4H), 2.41-2.44 (m, 4H), 2.22 (s, 3H). ESI (+)/MS: 193 (M+H)+.
Name
compound 62A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 42C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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